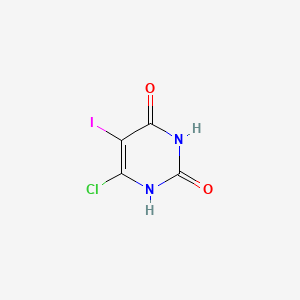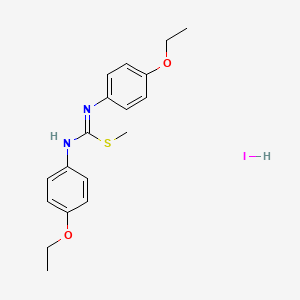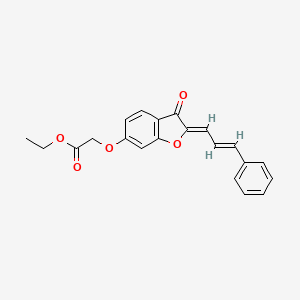
6-chloro-5-iodopyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-5-iodopyrimidine-2,4(1H,3H)-dione, also known as CIY, is a heterocyclic compound that has been of interest to scientists due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. This compound is a derivative of pyrimidine and contains both chlorine and iodine atoms, which makes it a unique and versatile molecule.
Mechanism of Action
The mechanism of action of 6-chloro-5-iodopyrimidine-2,4(1H,3H)-dione is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in DNA synthesis. This results in the disruption of cell division and ultimately leads to cell death.
Biochemical and Physiological Effects:
6-chloro-5-iodopyrimidine-2,4(1H,3H)-dione has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the replication of certain viruses such as HIV-1 and herpes simplex virus.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-chloro-5-iodopyrimidine-2,4(1H,3H)-dione is its versatility in various fields of research. It can be used as a building block for the synthesis of other compounds, as well as a tool for investigating the mechanism of action of certain enzymes. However, one limitation of 6-chloro-5-iodopyrimidine-2,4(1H,3H)-dione is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several areas of research that can be explored with 6-chloro-5-iodopyrimidine-2,4(1H,3H)-dione. One potential direction is the synthesis of derivatives of 6-chloro-5-iodopyrimidine-2,4(1H,3H)-dione with improved solubility and potency. Another area of research is the investigation of the mechanism of action of 6-chloro-5-iodopyrimidine-2,4(1H,3H)-dione and its derivatives on various enzymes involved in DNA synthesis. Additionally, 6-chloro-5-iodopyrimidine-2,4(1H,3H)-dione can be used as a starting material for the synthesis of novel materials with unique properties.
Synthesis Methods
There are several methods for synthesizing 6-chloro-5-iodopyrimidine-2,4(1H,3H)-dione, but the most commonly used method involves the reaction of 5-iodouracil with chloroacetic acid in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride and pyridine to yield 6-chloro-5-iodopyrimidine-2,4(1H,3H)-dione in high yield and purity.
Scientific Research Applications
6-chloro-5-iodopyrimidine-2,4(1H,3H)-dione has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor, antiviral, and antibacterial activities. In addition, it has been shown to inhibit the activity of certain enzymes such as dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis.
properties
IUPAC Name |
6-chloro-5-iodo-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClIN2O2/c5-2-1(6)3(9)8-4(10)7-2/h(H2,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEFOSKGSBUFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-5-iodopyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1H-Indol-3-yl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2700041.png)
![(5Z)-5-[(2-methoxyphenyl)methylidene]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2700042.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2700044.png)


![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2700050.png)




![Methyl[3-(methylsulfanyl)propyl]amine](/img/structure/B2700060.png)

